molecular formula C4H7FN2O2S B6237861 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl fluoride CAS No. 2138144-19-9

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl fluoride

Cat. No.: B6237861
CAS No.: 2138144-19-9
M. Wt: 166.2
InChI Key:
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Description

2-(3-Methyl-3H-diazirin-3-yl)ethane-1-sulfonyl fluoride is a chemical compound known for its unique structure and reactivity. It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms, and a sulfonyl fluoride group. This compound is often used in photochemistry and bioconjugation due to its ability to form covalent bonds upon exposure to ultraviolet light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl fluoride typically involves multiple steps:

    Formation of the Diazirine Ring: This can be achieved by reacting a suitable precursor with a diazo compound under controlled conditions.

    Introduction of the Sulfonyl Fluoride Group: This step often involves the reaction of the diazirine intermediate with a sulfonyl fluoride reagent, such as sulfur tetrafluoride or a similar fluorinating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as distillation or chromatography.

Types of Reactions:

    Photolysis: Upon exposure to ultraviolet light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate.

    Nucleophilic Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the fluoride ion.

Common Reagents and Conditions:

    Photolysis: Ultraviolet light sources are used to initiate the reaction.

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under mild conditions to prevent decomposition of the diazirine ring.

Major Products:

    Photolysis: The primary product is a carbene intermediate, which can further react with nearby molecules to form stable covalent bonds.

    Nucleophilic Substitution: The major products are sulfonamide or sulfonate derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(3-Methyl-3H-diazirin-3-yl)ethane-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a photoreactive crosslinker in studying molecular interactions and protein structures.

    Biology: Employed in photoaffinity labeling to identify binding sites of biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins or enzymes.

    Industry: Utilized in the development of advanced materials and coatings due to its reactivity and stability.

Mechanism of Action

The compound exerts its effects primarily through the generation of a carbene intermediate upon photolysis. This highly reactive species can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with various substrates. The sulfonyl fluoride group can also react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Comparison with Similar Compounds

    2-(3-Methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    3-(Trifluoromethyl)-3H-diazirine: Another diazirine compound with different substituents.

Uniqueness: 2-(3-Methyl-3H-diazirin-3-yl)ethane-1-sulfonyl fluoride is unique due to its combination of a diazirine ring and a sulfonyl fluoride group, providing both photoreactivity and nucleophilic substitution capabilities. This dual functionality makes it particularly valuable in applications requiring precise and stable covalent modifications.

Properties

CAS No.

2138144-19-9

Molecular Formula

C4H7FN2O2S

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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